Reserpic acid

Description

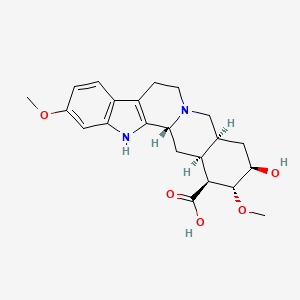

Structure

2D Structure

3D Structure

Properties

CAS No. |

83-60-3 |

|---|---|

Molecular Formula |

C22H28N2O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |

InChI |

InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17-,18-,19+,21+/m1/s1 |

InChI Key |

JVHNBFFHWQQPLL-WOXROFTLSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |

melting_point |

242.0 °C |

Other CAS No. |

83-60-3 |

Synonyms |

eserpic acid reserpic acid, hydrochloride salt, (3beta,16beta,17alpha,18beta,20alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Puzzle: A Technical Guide to the Chemical Structure Elucidation of Reserpic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex monoterpenoid indole alkaloid that stands as a cornerstone in the chemistry of natural products.[1] Historically, its structure was unraveled as a principal hydrolysis product of reserpine, an important antihypertensive and antipsychotic drug isolated from the roots of Rauwolfia serpentina in 1952.[2][3] The elucidation of this compound's intricate pentacyclic structure was a formidable challenge for chemists of the era and represents a classic case study in structural chemistry, blending meticulous chemical degradation with spectroscopic analysis. This guide provides an in-depth look at the methodologies and logical processes that led to the definitive structural assignment of this pivotal molecule.

Initial Characterization and Functional Group Analysis

The journey to determine the structure of this compound began with classical wet chemistry techniques to identify its constituent functional groups. These foundational experiments provided the initial pieces of the structural puzzle.

-

Molecular Formula: Initial elemental analysis established the molecular formula as C₂₂H₂₈N₂O₅, a composition later confirmed by high-resolution mass spectrometry.[4]

-

Carboxylic Acid Moiety: The acidic nature of the compound was evident from its ability to form a monosodium salt and its solubility in aqueous sodium carbonate.[4] Titration with a standard base indicated the presence of a single carboxylic acid group.[4]

-

Hydroxyl Group: The presence of a hydroxyl (-OH) group was confirmed by its reaction with acetic anhydride and benzoyl chloride to form acetate and benzoate derivatives, respectively.[4] Crucially, oxidation of this compound with agents like chromium trioxide yielded a ketone, demonstrating that the hydroxyl group was secondary in nature.[4]

-

Methoxy Groups: The Zeisel method, a classic technique involving cleavage of ether linkages with hot hydriodic acid (HI), was employed to quantify the methoxy (-OCH₃) groups. This analysis revealed the presence of two methoxy groups within the molecule.[4]

-

Nitrogen Atoms: Derived from studies on its parent compound reserpine, it was inferred that one nitrogen atom is secondary (part of an indole nucleus) and the other is tertiary.[2]

Degradation Studies: Deconstructing the Core Skeleton

The most critical evidence for the fundamental carbon-nitrogen skeleton of this compound came from a series of chemical degradation experiments designed to break the complex molecule into smaller, identifiable fragments.

Selenium Dehydrogenation: The pivotal experiment was the selenium dehydrogenation of methyl reserpate (the methyl ester of this compound). This harsh reaction removed hydrogen atoms, leading to aromatization and yielding a stable, polycyclic aromatic compound named yobyrine (C₁₉H₁₆N₂).[1][2] The formation of yobyrine was a key discovery, as it identified the core framework of this compound as belonging to the yohimbane class of alkaloids.[1]

Further Degradation of Yobyrine: To confirm the structure of yobyrine itself, it was subjected to further degradation:

-

Zinc Dust Distillation: This process broke yobyrine down into two simpler, known heterocyclic compounds: 3-ethylindole and isoquinoline .[1][2] This finding was instrumental in proving that the yohimbane skeleton is composed of an indole moiety fused to an isoquinoline unit.

-

Oxidation: Permanganate oxidation of yobyrine yielded phthalic acid, while chromic acid oxidation gave o-toluic acid, further confirming the substitution pattern of the isoquinoline portion.[2]

The relationship between these degradation products was a logical linchpin in establishing the foundational structure.

Caption: Degradation pathway of this compound to its core heterocyclic fragments.

Spectroscopic Analysis: Confirming the Fine Details

While classical methods revealed the skeleton and functional groups, modern spectroscopic techniques were indispensable for confirming the proposed structure and establishing its complex stereochemistry.

| Table 1: Summary of Spectroscopic Data for this compound | |

| Technique | Observation and Interpretation |

| Infrared (IR) Spectroscopy | - Broad band at 3520-3480 cm⁻¹: Secondary -OH group stretch.[4]- Broad band at 3240 cm⁻¹: Indole N-H stretch.[4]- Strong band at ~1710 cm⁻¹: C=O stretch of the carboxylic acid.[4]- Broad O-H stretch from 2500-3000 cm⁻¹: Characteristic of a carboxylic acid.[4] |

| Mass Spectrometry (MS) | - High-resolution MS provides an exact mass measurement, confirming the molecular formula of C₂₂H₂₈N₂O₅.[4] - Fragmentation patterns help identify stable substructures and confirm the connectivity of the rings. |

| ¹H NMR Spectroscopy | - Aromatic protons (indole ring): Expected in the downfield region (δ 7.0-8.0 ppm).[4]- Methoxy protons (-OCH₃): Appear as sharp singlets around δ 3.5-4.0 ppm.[4]- Aliphatic framework protons: Complex signals in the upfield region (δ 1.0-4.5 ppm).[4] |

| ¹³C NMR Spectroscopy | - Carboxyl carbon (-COOH): Signal in the δ 170-185 ppm range.[4]- Aromatic carbons (indole ring): Signals between δ 110-140 ppm.[4]- Methoxy carbons (-OCH₃): Resonances around δ 50-65 ppm.[4]- Alcohol carbon (C-OH): Signal in the δ 60-80 ppm range.[4] |

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for unequivocally assigning proton and carbon signals and mapping the precise connectivity of atoms throughout the molecule.

Summary of Quantitative and Degradation Data

| Table 2: Key Degradation Products in this compound Structural Elucidation | ||

| Compound | Molecular Formula | Role in Structural Analysis |

| This compound | C₂₂H₂₈N₂O₅ | The core structure for analysis and stereochemical assignment.[1] |

| Yobyrine | C₁₉H₁₆N₂ | Dehydrogenation product confirming the pentacyclic yohimbane skeleton.[1][2] |

| 3-Ethylindole | C₁₀H₁₁N | Zinc distillation product of yobyrine, identifying the indole nucleus.[2] |

| Isoquinoline | C₉H₇N | Co-product from yobyrine degradation, identifying the second major heterocyclic unit.[1][2] |

Experimental Protocols

Zeisel Method for Methoxy Group Determination The Zeisel method is a quantitative analysis to determine the number of methoxy groups in a compound.

-

A known mass of this compound is heated with an excess of concentrated hydriodic acid (HI).

-

The hydriodic acid cleaves the ether linkages, converting each methoxy group into one molecule of methyl iodide (CH₃I).

-

The volatile methyl iodide is distilled and passed into a solution of silver nitrate (AgNO₃) in ethanol.

-

The methyl iodide reacts with silver nitrate to form a precipitate of silver iodide (AgI).

-

The precipitate is collected, dried, and weighed. The number of moles of methoxy groups is calculated from the mass of the AgI precipitate, allowing for the determination of two methoxy groups per molecule of this compound.[4]

Selenium Dehydrogenation of Methyl Reserpate

-

Methyl reserpate (the methyl ester of this compound, used to protect the carboxylic acid) is mixed with an excess of selenium powder.

-

The mixture is heated to a high temperature (typically >300 °C) under an inert atmosphere for several hours.

-

During heating, selenium acts as a hydrogen acceptor, removing hydrogen atoms from the aliphatic rings and causing them to aromatize.

-

The resulting crude product, yobyrine, is then purified by chromatography or crystallization.[2]

The Logical Workflow of Elucidation

The determination of this compound's structure was a systematic process, beginning with basic characterization and proceeding through controlled degradation and detailed spectroscopic confirmation.

References

A Technical Guide to the Reserpic Acid Biosynthetic Pathway in Rauwolfia Species

Abstract: Reserpic acid is a structurally complex monoterpenoid indole alkaloid (MIA) and the direct precursor to reserpine, a landmark pharmaceutical compound isolated from Rauwolfia species. Reserpine has been historically pivotal in understanding neurotransmitter biology and treating hypertension and psychiatric disorders.[1][2] The intricate stereochemistry of its core structure has made its biosynthesis a subject of intense research. Recent breakthroughs have successfully deciphered the main enzymatic steps, revealing a sophisticated pathway that begins with the central MIA precursor, strictosidine.[3][4][5] This guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the key enzymatic transformations, summarizing quantitative production data, and outlining core experimental protocols for pathway analysis. It is intended for researchers, biochemists, and professionals in drug development engaged in the study and application of plant-derived natural products.

The Core Biosynthetic Pathway: From Strictosidine to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that builds upon the general monoterpenoid indole alkaloid (MIA) pathway. The assembly begins with precursors from primary metabolism and proceeds through a series of complex cyclization, epimerization, and decoration reactions.

All MIAs originate from the condensation of tryptamine (derived from the shikimate pathway) and the monoterpenoid secologanin (derived from the non-mevalonate pathway).[6] This crucial reaction is catalyzed by Strictosidine Synthase (STR) to stereospecifically form α-strictosidine.[5][7] For decades, it was hypothesized that the β-configured vincoside might be the precursor to the similarly β-configured reserpine.[8] However, recent definitive work in Rauvolfia verticillata has established that α-strictosidine is the authentic precursor, necessitating a downstream epimerization event to achieve the correct stereochemistry.[1][2][5]

The pathway from strictosidine to the yohimbane core, which defines the this compound scaffold, involves deglycosylation and a critical stereochemical inversion at the C3 position.

First, Strictosidine β-Glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive iminium intermediate.[5] This intermediate undergoes spontaneous cyclization and reduction to form various alkaloid skeletons. In this pathway, it leads to the formation of α-yohimbine. The key transformation is the subsequent epimerization of α-yohimbine to 3-epi-α-yohimbine. This inversion is not a single enzymatic step but a two-step oxidation-reduction sequence that establishes the crucial C3 β-configuration of reserpine.[3][8] An FAD-dependent oxidase, RvYOO , first oxidizes the C3-N4 bond to form an imine intermediate.[5][8] This intermediate is then stereospecifically reduced by a medium-chain dehydrogenase/reductase, RvDYR1 , using NADPH as a cofactor, to yield the 3-epi product.[5][8]

Following the establishment of the core yohimbane skeleton with the correct C3 stereochemistry, a series of oxidative "decorating" steps occur to produce this compound. These late-stage modifications add the specific functional groups that define the final molecule.

The pathway culminates in the formation of rauvomitorine G, a key intermediate that contains all the necessary stereochemical features of reserpine.[3][4] This involves hydroxylations and methylations at various positions on the indole ring and yohimbane skeleton. Specifically, a cytochrome P450 monooxygenase, RvCYP72A270 , catalyzes hydroxylation at the C11 position, which is then methylated by an O-methyltransferase, Rv11OMT .[5] Another hydroxylation at C17 leads to rauvomitorine G.[5] The subsequent O-methylation of the C17 hydroxyl group of rauvomitorine G yields this compound methyl ester.[8] The specific methyltransferase for this step has proven difficult to identify, as the C17 hydroxyl group has a high pKa, making it a challenging substrate for typical plant O-methyltransferases.[8] Finally, hydrolysis of the methyl ester at C16 would yield this compound. The final step in the biosynthesis of reserpine itself involves the acylation of this compound (or its methyl ester) with a 3,4,5-trimethoxybenzoyl (TMB) group, a reaction likely catalyzed by a BAHD or SCPL acyltransferase.[7][8]

Key Enzymes in the Pathway

The elucidation of the this compound pathway has led to the functional characterization of several key enzymes. A summary of these enzymes is presented below.

| Enzyme Name/Family | Abbreviation | Enzyme Class | Function in Pathway |

| Strictosidine Synthase | STR | Pictet-Spenglerase | Condenses tryptamine and secologanin to form α-strictosidine.[5] |

| Strictosidine β-Glucosidase | SGD | Glucosidase | Deglycosylates strictosidine to initiate downstream rearrangements.[5] |

| Yohimbine Oxidation Oxidase | RvYOO | FAD-dependent Oxidase | Oxidizes α-yohimbine to an imine intermediate for C3 epimerization.[5][8] |

| Yohimbine-related Dehydrogenase/Reductase | RvDYR1 | Medium-chain Dehydrogenase/Reductase | Stereospecifically reduces the imine intermediate to 3-epi-α-yohimbine.[5][8] |

| Cytochrome P450 72A270 | RvCYP72A270 | P450 Monooxygenase | Catalyzes hydroxylation at the C11 position of the yohimbane core.[5] |

| 11-O-Methyltransferase | Rv11OMT | O-Methyltransferase | Methylates the C11 hydroxyl group.[5] |

| Acyltransferase | - | BAHD or SCPL family | Catalyzes the final transfer of the trimethoxybenzoyl group to form reserpine.[8] |

Quantitative Data on Reserpine Production

The concentration of this compound and its end-product reserpine varies significantly depending on the plant species, geographical location, tissue type, and cultivation method.[9] In vitro culture techniques have been explored to enhance production, with varying success.

| Source Material | Species | Compound | Concentration / Yield |

| Bark (natural) | Rauwolfia spp. | Reserpine | <0.01% dry weight |

| Roots (Dehradun region) | R. serpentina | Reserpine | 0.18% |

| Roots (Dehradun region) | R. tetraphylla | Reserpine | 0.15% |

| Root | R. serpentina | Reserpine | 0.456% w/w of extract |

| Stem | R. serpentina | Reserpine | 0.191% w/w of extract |

| Leaf | R. serpentina | Reserpine | 0.062% w/w of extract |

| Root | R. tetraphylla | Reserpine | 0.205% w/w of extract |

| Stem | R. tetraphylla | Reserpine | 0.102% w/w of extract |

| Leaf | R. tetraphylla | Reserpine | 0.016% w/w of extract |

Experimental Protocols and Methodologies

The study of complex biosynthetic pathways like that of this compound relies on a combination of transcriptomics, heterologous expression, and analytical chemistry.

Modern gene discovery for MIA pathways follows a well-established workflow that integrates 'omics' data with functional validation.[10] This approach rapidly narrows down candidate genes from large datasets for biochemical characterization.

References

- 1. Elucidation of the biosynthetic pathway of reserpine | bioRxiv [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of the biosynthetic pathway of reserpine | Sciety Labs (Experimental) [labs.sciety.org]

- 5. biorxiv.org [biorxiv.org]

- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and functional analysis of monoterpenoid indole alkaloid pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of reserpic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Reserpic Acid

Introduction

This compound is a complex monoterpenoid indole alkaloid and a fundamental biosynthetic intermediate of the medicinally significant compound, reserpine.[1] As a yohimban alkaloid, its intricate molecular architecture, featuring multiple chiral centers, has made it a subject of extensive research in natural product chemistry and drug development.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and visualizations of its biochemical and experimental pathways.

Physical Properties of this compound

This compound typically presents as a white crystalline solid.[1] Its physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C22H28N2O5 | [1][3] |

| Molecular Weight | 400.47 g/mol | [3] |

| Melting Point | 241-243 °C | [3][4] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. Soluble in aqueous sodium carbonate. | [1][5] |

| Optical Rotation | [a]D23 -81° (for hydrochloride hemihydrate) | [3] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its complex structure, which includes a carboxylic acid group, a secondary alcohol, two ether (methoxy) groups, and secondary and tertiary amine functionalities within its heterocyclic rings.[5]

Acidity and Reactivity: The presence of a carboxylic acid group imparts acidic properties to this compound, allowing it to form a monosodium salt upon treatment with sodium hydroxide.[5] This acidity is a key characteristic used in its identification and purification. The carboxyl group can undergo esterification reactions with alcohols in the presence of an acid catalyst.[1][5]

Stability: this compound is stable under standard laboratory conditions but may undergo degradation at extreme pH or temperature.[1]

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The characteristic absorption bands are detailed in the table below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity | References |

| Carboxylic Acid (-COOH) | O-H Stretch | 2800 - 3500 | Broad, Strong | [5] |

| C=O Stretch | ~1710 | Strong | [5] | |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium | [5] |

| Amine (secondary, N-H) | N-H Stretch | 3100 - 3500 | Medium | [5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the indole nucleus.[5] This conjugated pi-electron system absorbs UV light, leading to π → π* transitions. The methoxy group attached to the indole system acts as an auxochrome, influencing the wavelength of maximum absorbance (λmax).[5]

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of this compound as C22H28N2O5.[5]

Experimental Protocols

1. Preparation of this compound by Hydrolysis of Reserpine

This protocol describes the controlled alkaline hydrolysis of reserpine to yield this compound.[3]

-

Materials: Reserpine, methanolic potassium hydroxide solution, hydrochloric acid, methanol.

-

Procedure:

-

Dissolve reserpine in a suitable amount of methanol.

-

Add a solution of potassium hydroxide in methanol to the reserpine solution.

-

Reflux the mixture for a specified period to facilitate hydrolysis. This process cleaves the ester linkage in reserpine, yielding this compound and 3,4,5-trimethoxybenzoic acid.[5]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Recrystallize the crude this compound from methanol to obtain pure crystals.[3]

-

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis and purification of this compound.[5]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.[5]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% ammonium chloride), run in an isocratic or gradient mode.[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (e.g., 268 nm).

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the compound using the UV detector.

-

Quantify the amount of this compound by comparing the peak area to that of a standard of known concentration.

-

3. Functional Group Characterization by Titration

This method confirms the presence of one carboxylic acid group per molecule.[5]

-

Materials: this compound, a standardized solution of a strong base (e.g., sodium hydroxide or barium hydroxide), a suitable indicator.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol/water mixture).

-

Add a few drops of a suitable indicator.

-

Titrate the solution with the standardized base until the endpoint is reached, as indicated by a color change.

-

Calculate the equivalent weight of this compound to determine the number of acidic functional groups.

-

Visualizations

Caption: Simplified biosynthetic pathway of reserpine from strictosidine, highlighting this compound as a key intermediate.

Caption: Experimental workflow for the preparation of this compound via hydrolysis of reserpine.

Caption: Key chemical reactions involving the carboxylic acid group of this compound.

References

- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 2. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 83-60-3 | Benchchem [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

Reserpic Acid: A Cornerstone in Modern Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a pentacyclic indole alkaloid, stands as a pivotal precursor in the synthesis of a diverse array of complex alkaloids, most notably the antihypertensive and antipsychotic agent, reserpine.[1] Its intricate stereochemical architecture has challenged and inspired generations of synthetic chemists, leading to landmark achievements in the field of total synthesis. This technical guide provides a comprehensive overview of the role of this compound in alkaloid synthesis, detailing its biosynthetic origins, its utility in the total synthesis of reserpine, and its application as a starting material for the generation of novel alkaloid analogs. The information presented herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for professionals engaged in natural product synthesis and drug discovery.

Biosynthesis of this compound

In nature, this compound is a late-stage intermediate in the biosynthetic pathway of reserpine within plants of the Rauwolfia genus.[2] The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast number of monoterpenoid indole alkaloids. Through a series of enzymatic transformations including cyclization, oxidation, reduction, and methylation, the complex pentacyclic core of this compound is assembled. A key step involves the stereospecific formation of the E-ring, which houses a dense array of chiral centers. The final step in the biosynthesis of reserpine is the esterification of the C18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoic acid.[2]

References

A Technical Guide to the Natural Sources and Isolation of Reserpic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of reserpic acid, a pivotal intermediate in the biosynthesis of the medicinally significant alkaloid, reserpine. The document details the primary plant sources, methodologies for its isolation and purification, and quantitative data to support these processes.

Natural Sources of this compound

This compound is a complex monoterpenoid indole alkaloid that is not typically isolated directly from natural sources in significant quantities. Instead, it is most commonly derived from its ester, reserpine. The primary natural sources of reserpine, and by extension this compound, are various species of the flowering plant genus Rauwolfia, belonging to the Apocynaceae family.

For centuries, plants of the Rauwolfia genus have been utilized in traditional medicine, particularly in Ayurveda, for treating conditions like hypertension and mental disorders.[1][2] The principal species and the location of the highest alkaloid concentrations are detailed below.

Table 1: Primary Natural Sources of Reserpine (Precursor to this compound)

| Plant Species | Family | Primary Plant Part(s) | Geographic Distribution | Key Alkaloids |

| Rauwolfia serpentina | Apocynaceae | Roots and rhizomes | India, Pakistan, Burma, Thailand[1] | Reserpine, Ajmaline, Serpentine[3][4] |

| Rauwolfia vomitoria | Apocynaceae | Roots | Africa | Reserpine, Rescinnamine, Deserpidine[5] |

| Rauwolfia densiflora | Apocynaceae | Roots | Not specified | Reserpine, Ajmaline[1] |

| Rauwolfia canescens (hirsuta) | Apocynaceae | Roots | Colombia and other tropical regions | Reserpine |

| Other Sources | Apocynaceae | Not specified | Not specified | Reserpine has also been reported in other Apocynaceae plants such as Vinca rosea, Alstonia constricta, Tonduzia longifolia, and Vallesia dichotoma.[1] |

While this compound is a direct biosynthetic precursor to reserpine within the plant, industrial and laboratory-scale production predominantly relies on the extraction of reserpine followed by chemical or enzymatic hydrolysis to yield this compound.[6][7] This is largely due to the low natural abundance of reserpine, which can be less than 0.01% of the dry weight of the bark.[6]

Biosynthesis of Reserpine

The formation of this compound is a late-stage step in the intricate biosynthetic pathway of reserpine within Rauwolfia species. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to all monoterpene indole alkaloids.[8] A series of enzymatic transformations, including cyclizations, hydroxylations, and methylations, leads to the formation of this compound, which is then acylated to produce reserpine.[6][8]

Isolation and Purification

The isolation of this compound is predominantly a semi-synthetic process, beginning with the extraction of its parent compound, reserpine, from plant material. The general workflow involves extraction of total alkaloids, purification of reserpine, and subsequent hydrolysis to obtain this compound.

Quantitative Data on Reserpine Extraction

The yield of reserpine from its natural sources can vary based on the plant species, geographical location, and the extraction method employed.

Table 2: Reported Yields of Reserpine from Rauwolfia Species

| Plant Species | Plant Part | Extraction Method | Yield of Reserpine | Reference |

| Rauwolfia serpentina | Root | Not specified | 33 mg per gram of total alkaloids (496 mg) | [3] |

| Rauwolfia densiflora | Root | Not specified | 0.025% of dry weight | [1] |

| Rauwolfia hirsuta | Root | Methanol extraction followed by chromatography | 1 g from 2 kg of powdered root (0.05%) | |

| Rauwolfia species (general) | Bark | Not specified | <0.01% of dry weight | [6] |

Experimental Protocols

The following are detailed methodologies for the extraction of reserpine and its subsequent conversion to this compound, synthesized from published procedures.[9][10][11]

Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia Root

-

Preparation of Plant Material:

-

Air-dry the roots of Rauwolfia serpentina in the shade and grind them into a coarse powder.

-

-

Alkalinization and Extraction:

-

Moisten the powdered root material with a 10% sodium bicarbonate (NaHCO₃) solution.[10] Alternatively, a 1% ammonia solution can be used, followed by a 10-minute incubation.[11]

-

Extract the alkalinized powder with a suitable solvent such as methanol or benzene in a Soxhlet extractor until the extract gives a negative test for alkaloids (e.g., with Dragendorff's reagent).[9]

-

-

Concentration and Initial Purification:

-

Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Dilute the concentrated extract with an equal volume of water and perform a liquid-liquid extraction with several portions of chloroform to transfer the alkaloids into the organic phase.

-

-

Chromatographic Separation:

-

Evaporate the combined chloroform extracts to dryness.

-

Redissolve the residue in a minimal amount of chloroform and load it onto a chromatography column packed with aluminum oxide.

-

Elute the column with chloroform. Collect the fractions containing reserpine. Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Crystallization:

-

Combine the reserpine-containing fractions and evaporate the solvent to dryness.

-

Recrystallize the residue from methanol to yield purified reserpine crystals.

-

Protocol 2: Hydrolysis of Reserpine to this compound

-

Reaction Setup:

-

Dissolve the purified reserpine in a suitable alcoholic solvent (e.g., methanol).

-

Add a solution of a strong base, such as potassium hydroxide (KOH), to the reserpine solution.

-

-

Hydrolysis:

-

Isolation of this compound:

-

After the reaction is complete, cool the mixture.

-

Acidify the solution to precipitate the acidic components (this compound and 3,4,5-trimethoxybenzoic acid).

-

Separate the precipitated acids from the solution.

-

Utilize further purification techniques, such as fractional crystallization or chromatography, to isolate pure this compound from 3,4,5-trimethoxybenzoic acid.

-

Conclusion

This compound is a valuable molecule in medicinal chemistry, primarily sourced through the semi-synthetic hydrolysis of reserpine. The most abundant natural sources of reserpine are the roots of various Rauwolfia species, with R. serpentina being the most well-known. The isolation process is a multi-step procedure involving solvent extraction of the plant material, chromatographic purification of reserpine, and subsequent chemical cleavage to yield this compound. The methodologies provided herein offer a foundational guide for researchers and professionals in the fields of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Rauvolfia serpentina | plant | Britannica [britannica.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 7. This compound | 83-60-3 | Benchchem [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Reserpine(Structure Elucidation, Extraction and Isolation) | PPTX [slideshare.net]

- 10. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reserpic Acid

This technical guide provides a comprehensive overview of reserpic acid, a significant yohimban alkaloid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological pathways.

Core Molecular Data

This compound, a pivotal intermediate in the biosynthesis of reserpine, possesses a complex pentacyclic structure.[1] Its molecular identity is defined by the following key quantitative data.

| Property | Value | References |

| Molecular Formula | C22H28N2O5 | [1][2][3][4] |

| Molecular Weight | 400.5 g/mol | [1][2] |

| CAS Number | 83-60-3 | [1][2] |

| Melting Point | 241-243 °C | [5] |

Percent Composition:

| Element | Percentage |

| Carbon | 65.98% |

| Hydrogen | 7.05% |

| Nitrogen | 7.00% |

| Oxygen | 19.97% |

| [4] |

Synthesis and Experimental Protocols

The generation of this compound can be achieved through both chemical synthesis from its parent alkaloid, reserpine, and through biosynthetic pathways within plant species.

2.1. Chemical Synthesis Methodologies

The primary methods for the chemical synthesis of this compound involve the manipulation of reserpine.[2]

Protocol 1: Oxidation of Reserpine A common laboratory-scale synthesis involves the oxidation of the secondary alcohol group in reserpine to a ketone.[2]

-

Reagents: Reserpine, Oxidizing agent (e.g., potassium permanganate or chromium trioxide), appropriate solvent.

-

Procedure:

-

Dissolve reserpine in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while monitoring the reaction temperature.

-

Continue the reaction until completion, which can be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction and purify the resulting this compound using column chromatography.[2]

-

Protocol 2: Hydrolysis of Reserpine this compound can also be obtained through the controlled alkaline hydrolysis of reserpine, which cleaves the ester linkage.[1][5]

-

Reagents: Reserpine, Methanol, 3,4,5-trimethoxybenzoic acid.

-

Procedure:

-

Subject reserpine to alkaline hydrolysis.

-

This reaction yields three components: 3,4,5-trimethoxybenzoic acid, methanol, and this compound.[1]

-

Separate and purify this compound from the reaction mixture.

-

Logical Flow of Reserpine to this compound Conversion:

Caption: Chemical conversion pathways from reserpine to this compound.

Biosynthesis Pathway

This compound is a key intermediate in the intricate biosynthetic pathway of reserpine, a monoterpene indole alkaloid found in Rauwolfia species.[6][7] The pathway originates from the precursor strictosidine.[6][8]

The biosynthesis involves a series of enzymatic reactions, including epimerization, hydroxylation, and methylation, to construct the complex architecture of reserpine.[6][7]

Simplified Biosynthetic Pathway Leading to this compound:

References

- 1. This compound | 83-60-3 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. This compound [drugfuture.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

mechanism of action of reserpic acid on neurotransmitters

An In-Depth Technical Guide on the Mechanism of Action of Reserpic Acid on Neurotransmitters

Introduction

This compound is a structurally complex monoterpenoid indole alkaloid and a principal derivative of reserpine, a well-known antihypertensive and antipsychotic agent.[1][2][3] Historically, reserpine was instrumental in advancing the monoamine hypothesis of depression due to its profound effects on neurotransmitter depletion.[4][5] this compound itself serves as a crucial chemical scaffold and a key intermediate in the synthesis of reserpine and its analogs.[1][6] While sharing the core yohimbane structure with reserpine, its distinct polarity and pharmacological profile make it an invaluable tool for neuroscientists and drug development professionals. This guide provides a detailed examination of the molecular mechanism by which this compound modulates neurotransmitter systems, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: VMAT Inhibition

The primary pharmacological target of this compound is the vesicular monoamine transporter (VMAT).[1] VMATs are critical proteins embedded in the membranes of synaptic vesicles within presynaptic neurons.[4][7][8] Their function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[4][9] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[10]

This compound exerts its effects through the following sequence of events:

-

Inhibition of VMAT: Like its parent compound reserpine, this compound inhibits VMAT function.[1][2] Specifically, it blocks the H+/monoamine translocator component of the transporter.[2] This action prevents the sequestration of cytoplasmic monoamines into synaptic vesicles.[5][9] Studies on chromaffin vesicle ghosts have shown that this compound binds to the external face of the monoamine translocator.[2]

-

Cytoplasmic Accumulation of Neurotransmitters: With VMAT function blocked, newly synthesized and re-uptaken monoamine neurotransmitters cannot be packaged into protective vesicles and instead accumulate in the neuronal cytoplasm.[4][9]

-

Enzymatic Degradation: These unprotected neurotransmitters become susceptible to degradation by enzymes present in the cytoplasm and on the outer mitochondrial membrane, primarily monoamine oxidase (MAO).[4][9]

-

Depletion of Monoamine Stores: The combination of blocked vesicular uptake and continuous enzymatic degradation leads to a profound and long-lasting depletion of the total pool of releasable monoamine neurotransmitters in nerve terminals.[4][5][11]

-

Reduced Neurotransmission: Consequently, when a nerve impulse arrives at the presynaptic terminal, the amount of neurotransmitter released via exocytosis is significantly diminished, leading to attenuated monoaminergic neurotransmission.

While reserpine's binding to VMAT is considered irreversible, this compound acts as a potent inhibitor.[4][5] Due to its higher polarity compared to reserpine, this compound does not readily permeate the chromaffin vesicle membrane.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and related compounds on VMAT has been quantified through various biochemical assays. The data below summarizes key findings for comparison.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | H+/Monoamine Translocator (Chromaffin Vesicles) | Norepinephrine Uptake Inhibition | Ki | ~10 µM | [2] |

| Reserpine | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.63 µM | [12] |

| Tetrabenazine | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.004 µM | [12] |

| Ro 4-1284 | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.11 µM | [12] |

Ki (Inhibition constant): Concentration required to produce half-maximum inhibition. A lower Ki indicates greater binding affinity. IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor where the response is reduced by half. [³H]DHTB: [³H]Dihydrotetrabenazine, a radioligand for VMAT.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific and robust experimental methodologies. The following sections detail the protocols for two fundamental techniques used in this area of research.

Protocol: VMAT Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) or IC50 of a test compound (e.g., this compound) for VMATs by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Objective: To quantify the interaction between this compound and VMAT.

Materials:

-

Biological Source: Membranes prepared from tissue rich in VMATs, such as human platelets or rat striatal homogenates, or from cell lines transfected to express VMAT2.[12][13]

-

Radioligand: [³H]Dihydrotetrabenazine ([³H]DHTB), a high-affinity VMAT2 ligand.[12][13]

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a known VMAT inhibitor, such as Tetrabenazine or Ro 4-1284.[12]

-

Incubation Buffer: e.g., modified HEPES buffer, pH 8.0.[12]

-

Equipment: Scintillation counter, glass fiber filters, cell harvester (filter manifold).

Methodology:

-

Membrane Preparation: Homogenize the biological source tissue in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine:

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding: Radioligand + Membranes + high concentration of a known inhibitor (e.g., 10 µM Ro 4-1284).[12]

-

-

Incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[12]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of an awake, freely moving animal, providing a direct assessment of the effects of a compound like this compound on neurotransmitter depletion.[14][15][16]

Objective: To measure the change in extracellular levels of dopamine, serotonin, etc., in a specific brain region following the administration of this compound.

Materials:

-

Animal Model: Typically a rat or mouse.

-

Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.[17]

-

Microdialysis Probe: A small, semi-permeable membrane at the tip that allows diffusion of small molecules from the extracellular fluid into the probe.[17]

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant flow rate (e.g., 0.25–2.0 µL/min).[14][16]

-

Fraction Collector: To collect the resulting dialysate samples at timed intervals.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a standard method for separating and quantifying monoamines in the dialysate.[17][18]

Methodology:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to a specific brain region (e.g., striatum for dopamine). Allow the animal to recover from surgery.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF. Allow for an equilibration period for the tissue to stabilize and to obtain a stable baseline of neurotransmitter levels.

-

Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) to establish a stable baseline concentration of the neurotransmitters of interest.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the drug-induced changes in extracellular neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD. The system separates the different monoamines, and the electrochemical detector quantifies them based on their oxidation potential.[17]

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in each sample.

-

Express the post-treatment concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time to visualize the depletion effect of this compound.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to monoamine depletion.

Experimental Workflow: VMAT Binding Assay

Caption: Workflow for a competitive VMAT radioligand binding assay.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound provides a clear and potent mechanism for disrupting monoaminergic neurotransmission through the targeted inhibition of vesicular monoamine transporters. Its action results in the depletion of key neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic terminals. As a more polar analog of reserpine, it offers distinct physicochemical properties that are valuable for probing the external binding sites of the VMAT. The combination of biochemical binding assays and in vivo neurochemical monitoring techniques has been essential in characterizing its effects. For researchers and drug developers, this compound remains a foundational pharmacological tool for understanding the regulation of monoamine storage and its implications for neurological and psychiatric disorders.

References

- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 2. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reserpine - Wikipedia [en.wikipedia.org]

- 5. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 10. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. What are the preclinical assets being developed for VMAT2? [synapse.patsnap.com]

- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

understanding the stereochemistry of reserpic acid

An In-depth Technical Guide to the Stereochemistry of Reserpic Acid

Introduction

This compound is a complex indole alkaloid that serves as the fundamental structural core of the antihypertensive and antipsychotic drug, reserpine.[1] As a member of the yohimban family of alkaloids, its intricate molecular architecture is characterized by a pentacyclic skeleton with multiple stereocenters, making its stereochemistry a critical determinant of its biological activity and a subject of significant scientific inquiry.[2][3] This technical guide provides a comprehensive examination of the stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document details the molecule's chiral landscape, the key experiments that led to the elucidation of its absolute configuration, and the biosynthetic pathways that establish its unique stereochemical identity.

The Stereochemical Landscape of this compound

The systematic name for this compound, (3β,16β,17α,18β,20α)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid, precisely defines the spatial arrangement of substituents at its six chiral centers.[2][4] These stereocenters, particularly the five consecutive chiral centers densely packed in the E ring and the unique C3β configuration, create a distinct three-dimensional structure that is crucial for its function as a pharmaceutical precursor.[3]

The core structure is a tetracyclic yohimbane skeleton, which was confirmed through degradation studies that yielded yobyrine.[2][5] The stereochemical complexity arises from the specific orientations of the hydrogen atoms and functional groups attached to the fused ring system.

Elucidation of Absolute Stereochemistry

The determination of this compound's structure and stereochemistry was a landmark achievement in natural product chemistry, relying on a combination of chemical degradation, synthesis, and spectroscopic analysis.

Chemical Degradation and Derivatization

The primary method for obtaining this compound for study is through the controlled alkaline hydrolysis of its parent compound, reserpine.[6] This reaction cleaves the ester linkages, yielding this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[7]

Further degradation studies were pivotal in confirming the core structure. For instance, selenium dehydrogenation of methyl reserpate (the methyl ester of this compound) produces yobyrine, confirming the underlying yohimbane framework.[2][7]

Logical Workflow for Structural Elucidation

References

- 1. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural Elucidation and stereochemistry of Reserpine.pptx [slideshare.net]

- 6. This compound [drugfuture.com]

- 7. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]

The Intricate Relationship Between Reserpic Acid and Reserpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a rich history in the pharmacological treatment of hypertension and psychosis. Its complex molecular architecture and profound physiological effects have made it a subject of intense scientific scrutiny for decades. Central to the understanding of reserpine's biosynthesis, chemical synthesis, and metabolism is its relationship with reserpic acid. This technical guide provides an in-depth exploration of this compound and its pivotal role as the core scaffold of reserpine, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Relationship

This compound forms the fundamental structural backbone of reserpine. Reserpine is, in essence, a di-ester of this compound. The carboxyl group of this compound is esterified with methanol, and the hydroxyl group at C-18 is esterified with 3,4,5-trimethoxybenzoic acid. This structural relationship is fundamental to both the biosynthesis and the chemical manipulation of these molecules.

Table 1: Quantitative Data for this compound and Reserpine

| Property | This compound | Reserpine |

| Molecular Formula | C₂₂H₂₈N₂O₅[1] | C₃₃H₄₀N₂O₉[2] |

| Molecular Weight | 400.47 g/mol [1] | 608.69 g/mol [2] |

| Melting Point | 241-243 °C | 264-265 °C (decomposes)[2] |

| Solubility | Soluble in methanol. | Freely soluble in chloroform and acetic acid; very slightly soluble in alcohol and ether; insoluble in water.[2] |

| pKa | Not explicitly found, but possesses an acidic carboxylic acid group. | 6.6[2] |

Biosynthesis of Reserpine

The biosynthesis of reserpine in Rauwolfia species is a complex enzymatic process in which this compound is a key late-stage intermediate. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast array of monoterpenoid indole alkaloids. Through a series of enzymatic modifications including cyclization, hydroxylation, and methylation, the core yohimbane skeleton is formed and elaborated to yield this compound. The final step in the biosynthesis of reserpine is the esterification of the C-18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoyl-CoA.[3]

Experimental Protocols

Extraction of Reserpine from Rauwolfia serpentina

This protocol outlines a general method for the extraction of reserpine from the dried roots of Rauwolfia serpentina.

Materials:

-

Dried and powdered roots of Rauwolfia serpentina

-

Ethanol

-

Rotary evaporator

-

Filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Macerate the powdered root material in ethanol at room temperature for 24-48 hours.

-

Filter the extract to separate the solvent from the plant material.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further purified using techniques such as column chromatography.

-

Analyze the fractions for the presence and quantity of reserpine using HPLC. The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer, with detection at approximately 268 nm.[4]

Alkaline Hydrolysis of Reserpine to this compound

This protocol describes the cleavage of the ester linkages in reserpine to yield this compound.

Materials:

-

Reserpine

-

Methanolic sodium hydroxide solution

-

Dilute hydrochloric acid

-

Extraction solvent (e.g., chloroform)

-

Separatory funnel

Procedure:

-

Dissolve reserpine in a methanolic sodium hydroxide solution.

-

Heat the mixture under reflux for a specified period to ensure complete hydrolysis.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

The reaction will also yield 3,4,5-trimethoxybenzoic acid and methanol as byproducts.[2]

-

Separate the products through extraction and chromatographic techniques.

Esterification of this compound to Reserpine

This protocol outlines a general procedure for the semi-synthesis of reserpine from this compound.

Materials:

-

This compound

-

3,4,5-Trimethoxybenzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Diazomethane (for esterification of the carboxylic acid)

Procedure:

-

First, the carboxylic acid group of this compound is esterified to a methyl ester using a reagent such as diazomethane.

-

The resulting methyl reserpate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.

-

The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate and purify the reserpine product, often involving extraction and crystallization.

Mechanism of Action of Reserpine

Reserpine's pharmacological effects are primarily due to its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm of presynaptic neurons into synaptic vesicles for storage and subsequent release.

By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the nerve terminal. The monoamines that remain in the cytoplasm are metabolized by monoamine oxidase (MAO), further reducing their availability. This depletion of neurotransmitters in the central and peripheral nervous systems is responsible for the antihypertensive and antipsychotic effects of reserpine.

Conclusion

This compound is inextricably linked to the chemistry, biology, and pharmacology of reserpine. As the core structural motif, it is a critical intermediate in the biosynthesis of reserpine and a key target in its total chemical synthesis. A thorough understanding of the relationship between this compound and reserpine is essential for researchers working on the development of new therapeutic agents derived from this important class of natural products. This guide provides a foundational resource to support such endeavors, offering detailed information on their properties, interconversion, and biological significance.

References

- 1. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]

- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 4. chemistryjournal.in [chemistryjournal.in]

A Technical Guide to the Foundational Pharmacological Effects of Reserpic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex indole alkaloid and a principal metabolic derivative of reserpine, a compound historically isolated from the plant Rauwolfia serpentina. While reserpine itself has a long history in the treatment of hypertension and psychosis, this compound has emerged as a crucial tool in pharmacological research.[1][2] Its distinct chemical properties allow for a more targeted investigation of specific biological mechanisms, particularly within the realm of neuro-transmitter dynamics. This guide provides an in-depth analysis of the core pharmacological effects of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Core Pharmacological Effect: Inhibition of Vesicular Monoamine Transport

The primary pharmacological action of this compound is the inhibition of the vesicular monoamine transporter (VMAT).[1] This transporter is a crucial component of the presynaptic nerve terminal, responsible for pumping cytosolic monoamine neurotransmitters—such as norepinephrine, serotonin, and dopamine—into synaptic vesicles for storage and subsequent release.

The mechanism involves the following key steps:

-

Direct Inhibition: this compound directly blocks the H+/monoamine translocator component of the VMAT system.[3]

-

Selective Action: It accomplishes this inhibition without affecting the proton-pumping ATPase that generates the electrochemical gradient necessary for transport.[3][4]

-

Consequence of Inhibition: By blocking VMAT, this compound prevents the sequestration of monoamines into vesicles. The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by enzymes like monoamine oxidase (MAO).[5][6]

-

Resulting Depletion: This process leads to a progressive depletion of stored, releasable monoamines from the nerve terminal, which underlies the compound's observable physiological effects.[1][5][6]

A significant finding is that this compound acts on the external face of the transporter. Due to its polarity, it does not readily permeate the vesicle membrane. Experiments have shown that while it effectively inhibits norepinephrine transport when applied externally to vesicle "ghosts," it has no inhibitory effect when trapped inside them.[3][4] This makes it a valuable probe for studying the structural asymmetry of the VMAT protein.[3][4]

Quantitative Pharmacological Data

The foundational research on this compound has yielded specific quantitative data regarding its inhibitory potency. This information is critical for designing experiments and understanding its relative efficacy.

| Parameter | Value | Target Protein | Experimental System | Reference |

| Inhibition Constant (Ki) | ~10 µM | H+/monoamine translocator (VMAT) | Bovine Adrenal Medullary Chromaffin Vesicle Ghosts | [3][4] |

Key Experimental Protocol: Norepinephrine Uptake Inhibition Assay

The characterization of this compound as a VMAT inhibitor was established through in-vitro transport assays using isolated chromaffin vesicle "ghosts." This model allows for the direct measurement of transporter activity in a controlled environment.

Objective: To quantify the inhibitory effect of this compound on ATP-dependent norepinephrine transport into synaptic vesicles.

Methodology:

-

Preparation of Chromaffin Vesicle Ghosts:

-

Chromaffin granules are isolated from bovine adrenal medulla tissue via differential centrifugation.

-

The isolated granules are subjected to hypotonic lysis to release their endogenous contents (e.g., catecholamines, ATP).

-

The resulting empty membranes, or "ghosts," are resealed by incubation in an isotonic medium, creating vesicles capable of active transport but devoid of internal monoamines.

-

-

Transport Assay:

-

Vesicle ghosts are incubated in a buffered solution containing Mg²⁺-ATP. The hydrolysis of ATP by the vesicle's H⁺-ATPase generates a proton gradient (acidic inside), which energizes the VMAT.

-

Varying concentrations of this compound are added to the external medium.

-

The transport reaction is initiated by the addition of radiolabeled norepinephrine (e.g., ³H-norepinephrine).

-

-

Measurement and Analysis:

-

At specific time points, aliquots of the reaction mixture are passed through filters to separate the vesicles from the external medium.

-

The amount of radiolabeled norepinephrine accumulated inside the vesicles is quantified using liquid scintillation counting.

-

The initial rates of transport are calculated for each concentration of this compound.

-

Data are plotted on a concentration-response curve to determine the IC₅₀, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in this compound pharmacology and its investigation.

Caption: Mechanism of VMAT inhibition by this compound in the presynaptic terminal.

Caption: Experimental workflow for the norepinephrine uptake inhibition assay.

Caption: Logical relationship showing the derivation and application of this compound.

Conclusion

The foundational research on this compound has unequivocally identified it as a direct and specific inhibitor of the vesicular monoamine transporter. With a Ki of approximately 10 µM, it serves as a moderately potent tool for studying the dynamics of neurotransmitter storage.[3] Its unique property of acting exclusively on the external face of the transporter distinguishes it from its parent compound, reserpine, and provides a unique advantage for probing VMAT structure and function. The experimental protocols developed for its characterization, particularly the chromaffin vesicle ghost assay, remain fundamental models for studying synaptic vesicle transport. For drug development professionals and neuroscientists, this compound continues to be a valuable reference compound for understanding the critical role of VMAT in monoaminergic neurotransmission.

References

- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]

The Role of Reserpic Acid in Plant Metabolism: A Technical Guide to its Function as a Biosynthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a complex monoterpenoid indole alkaloid (MIA), holds a critical position in the secondary metabolism of plants, most notably within the genus Rauwolfia. While not accumulating to high levels or possessing the direct pharmacological significance of its famous derivative, reserpine, this compound is the central precursor upon which the final, medicinally active molecule is built. The discovery of this compound is intrinsically linked to the landmark isolation of reserpine in 1952 from Rauwolfia serpentina, a plant with a long history in Ayurvedic medicine for treating hypertension and mental disorders.[1] Hydrolysis of reserpine revealed its constituent parts: 3,4,5-trimethoxybenzoic acid, methanol, and the core alkaloidal structure, this compound.[1]

This technical guide provides an in-depth exploration of the primary role of this compound in plant metabolism: its function as a late-stage intermediate in the biosynthetic pathway of reserpine. We will detail the enzymatic transformations leading to and from this compound, present available quantitative data on the accumulation of related alkaloids, provide comprehensive experimental protocols for analysis, and visualize the key metabolic and experimental workflows.

The Biosynthetic Pathway of Reserpine: The Central Role of this compound

Recent research has fully elucidated the intricate biosynthetic pathway of reserpine in Rauwolfia verticillata, clarifying long-standing questions about its formation.[2] this compound emerges as a key intermediate in this pathway, which begins with the universal precursor for monoterpenoid indole alkaloids, strictosidine.[2]

The pathway can be summarized in the following key stages leading to and from this compound:

-

Formation of the Yohimbine Skeleton: Strictosidine undergoes a series of enzymatic reactions, including deglycosylation and cyclization, to form the yohimbine core structure.

-

Stereochemical Conversion: A critical step involves the epimerization at the C3 position of the yohimbane skeleton, a process catalyzed by a two-step oxidation-reduction sequence, to yield the 3-epi product necessary for reserpine's structure.[2]

-

Hydroxylations and Methylations: The yohimbane scaffold is then decorated with hydroxyl and methoxy groups by specific enzymes. This includes O-methylation at the C11 position.[2]

-

Formation of this compound Methyl Ester: A crucial intermediate, rauvomitorine G, is O-methylated at the C17 hydroxyl group to produce this compound methyl ester.[2] The hydrolysis of this ester would yield this compound.

-

Final Acylation to Reserpine: The final step in the biosynthesis of reserpine is the acylation of the C18 hydroxyl group of this compound with a 3,4,5-trimethoxybenzoyl group, a reaction catalyzed by a specific acyltransferase.

This pathway highlights that the primary metabolic "role" of this compound is to serve as the penultimate major building block for reserpine. Its formation and subsequent modification are tightly regulated enzymatic processes within the plant.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of reserpine, highlighting this compound as a key intermediate.

Data Presentation

Quantitative data specifically on the concentration of this compound in plant tissues is not extensively reported in the literature. Research has predominantly focused on quantifying the end-product, reserpine, due to its pharmacological importance. The tables below summarize the available quantitative data for reserpine in various Rauwolfia species and tissues, which can serve as an indicator of the metabolic flux through the pathway involving this compound.

Table 1: Reserpine Content in Different Tissues of Rauwolfia serpentina

| Plant Tissue | Reserpine Content (% of total) | Reserpine Content (mg/g dry weight) | Reference(s) |

| Roots | 90% | 33 | [2][3] |

| Stem and Leaf | 9.26% | Not specified | [3] |

| Flowers | Not detectable | Not detectable | [3] |

| Callus | Variable | Detected | [2] |

Table 2: Reserpine Content in Roots of Various Rauwolfia Species

| Species | Reserpine Content (mg/g) | Reference(s) |

| R. serpentina | 35.18 | [1] |

| R. micrantha | 32.38 | [1] |

| R. hookeri | 23.44 | [1] |

| R. vomitoria | 21.14 | [1] |

| R. verticillata | 0.96 | [1] |

Experimental Protocols

Extraction of Alkaloids from Rauwolfia Tissues

This protocol provides a general method for the extraction of indole alkaloids, including this compound and reserpine, from plant material.

Materials:

-

Dried, powdered Rauwolfia root tissue

-

Methanol

-

Ammonia solution (25%)

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 10 g of dried, powdered root material.

-

Moisten the powder with a small amount of 25% ammonia solution.

-

Transfer the moistened powder to a flask and add 100 mL of methanol.

-

Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction of the plant residue two more times with fresh methanol.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of chloroform.

-

Wash the chloroform phase with distilled water to remove any remaining ammonia.

-

Dry the chloroform phase over anhydrous sodium sulfate.

-

Filter the dried chloroform extract and evaporate to dryness.

-

The resulting crude alkaloid extract can be used for further analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of this compound, based on established methods for reserpine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

-

Standard: A certified reference standard of this compound.

Procedure:

-

Prepare a stock solution of the crude alkaloid extract in methanol.

-

Prepare a series of standard solutions of this compound of known concentrations in methanol.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Enzymatic Assays for Biosynthetic Pathway Elucidation

The following are summarized protocols based on recent research for characterizing enzymes in the reserpine pathway.[2]

a) O-methyltransferase Activity Assay:

-

Prepare a reaction mixture (50 µL total volume) containing:

-

50 µM substrate (e.g., rauvomitorine G)

-

1 µM purified recombinant O-methyltransferase

-

250 µM S-adenosyl methionine (SAM)

-

50 mM HEPES buffer (pH 7.4)

-

-

Incubate the reaction at 30°C for 12 hours.

-

Quench the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by LC-MS to detect the methylated product (e.g., this compound methyl ester).

b) Cytochrome P450 (CYP) Monooxygenase Activity Assay:

-

Prepare a reaction mixture (100 µL final volume) containing:

-

40 µM substrate

-

2 mM NADPH

-

50 mM phosphate buffer (pH 8.0)

-

30 µL microsomal fraction containing the expressed CYP enzyme.

-

-

Incubate at 30°C for 16 hours.

-

Terminate the reaction by adding 200 µL of methanol.

-

Concentrate the mixture to dryness and redissolve in methanol for LC-MS analysis.

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of this compound from plant material.

Conclusion

While initial studies on the broader metabolic roles of this compound in plants are scarce, its function as a pivotal biosynthetic intermediate is well-established. It represents a key molecular scaffold upon which the pharmacologically active properties of reserpine are constructed. The elucidation of the complete reserpine biosynthetic pathway has provided a detailed understanding of the enzymatic machinery responsible for the synthesis and conversion of this compound. The methodologies for extraction and analysis of Rauwolfia alkaloids, though often focused on reserpine, are readily adaptable for the specific study of this compound. Future research may yet uncover additional, more subtle roles for this compound in plant physiology, but its identity as the direct precursor to a landmark pharmaceutical compound solidifies its importance in the study of plant secondary metabolism.

References

An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of reserpic acid, a core component of the antihypertensive drug reserpine. Due to the limited availability of direct studies on the degradation of isolated this compound, this document focuses on the degradation pathways of reserpine, where this compound is a primary product. Understanding these pathways is crucial for the stability testing, formulation development, and safety assessment of reserpine-containing pharmaceuticals.

Introduction to this compound and its Degradation Context